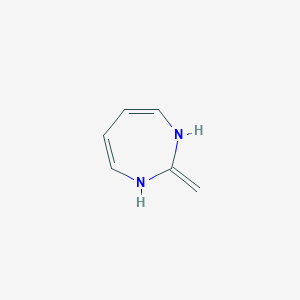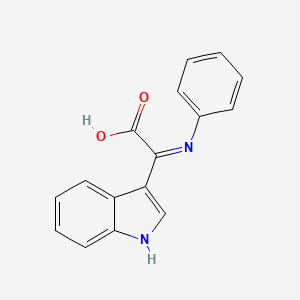
N-Cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of cyclohexylamine with 5-sulfamoyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various physiological effects, such as decreased intraocular pressure in the case of glaucoma treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: A related compound with similar enzyme inhibitory properties.
Dorzolamide: Another sulfonamide-based carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is unique due to its specific substitution pattern, which can confer distinct properties such as increased lipophilicity or altered binding affinity to target enzymes. This uniqueness can make it a valuable compound for developing new therapeutic agents or materials with specialized functions.
Propriétés
Numéro CAS |
73032-73-2 |
|---|---|
Formule moléculaire |
C10H15N5O4S2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H15N5O4S2/c11-21(18,19)10-15-14-9(20-10)13-8(17)7(16)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,16)(H2,11,18,19)(H,13,14,17) |
Clé InChI |
DHQXEUBFXWXKLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)

![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)



